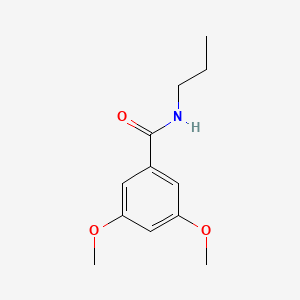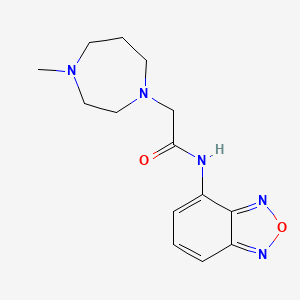![molecular formula C17H20N4O B14931793 (2Z,5E)-2,5-bis[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B14931793.png)
(2Z,5E)-2,5-bis[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]cyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOPENTANONE is a synthetic organic compound characterized by its unique structure, which includes two 1,3-dimethyl-1H-pyrazol-4-yl groups attached to a cyclopentanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOPENTANONE typically involves the following steps:
Formation of the Pyrazole Rings: The initial step involves the synthesis of 1,3-dimethyl-1H-pyrazole from suitable precursors such as acetylacetone and hydrazine hydrate under acidic conditions.
Aldol Condensation: The key step in the synthesis is the aldol condensation reaction between the pyrazole derivatives and cyclopentanone. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient synthesis and high yield. The use of automated systems for monitoring reaction conditions and product purification is also common.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOPENTANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of the pyrazole groups can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated pyrazole rings.
Substitution: Substituted derivatives with different functional groups replacing the pyrazole rings.
Aplicaciones Científicas De Investigación
2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOPENTANONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Mecanismo De Acción
The mechanism of action of 2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOPENTANONE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity by binding to the active site or allosteric sites.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOPENTANONE: A similar compound with only one pyrazole group.
1,3-DIMETHYL-1H-PYRAZOL-4-YL derivatives: Compounds with variations in the substituents on the pyrazole ring.
Uniqueness
2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOPENTANONE is unique due to its symmetrical structure and the presence of two pyrazole groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C17H20N4O |
|---|---|
Peso molecular |
296.37 g/mol |
Nombre IUPAC |
(2Z,5E)-2,5-bis[(1,3-dimethylpyrazol-4-yl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C17H20N4O/c1-11-15(9-20(3)18-11)7-13-5-6-14(17(13)22)8-16-10-21(4)19-12(16)2/h7-10H,5-6H2,1-4H3/b13-7-,14-8+ |
Clave InChI |
HXHIXFIRGGZGFB-MFUUIURDSA-N |
SMILES isomérico |
CC1=NN(C=C1/C=C/2\CC/C(=C/C3=CN(N=C3C)C)/C2=O)C |
SMILES canónico |
CC1=NN(C=C1C=C2CCC(=CC3=CN(N=C3C)C)C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14931713.png)
![13-cyclopropyl-6-(1,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14931721.png)
![2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14931728.png)



![1-(Pyridin-4-ylmethyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B14931755.png)

![3-(2-chlorophenyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14931766.png)
![2-[(3-Cyclopentylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14931771.png)
![N,N-dicyclohexylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14931776.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B14931780.png)
![6-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14931804.png)
